N-[(4-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE
Description
N-[(4-Chlorophenyl)methyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a cyano group, and a dimethylpyridinyl group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-7-12(2)21-17(15(11)8-19)23-10-16(22)20-9-13-3-5-14(18)6-4-13/h3-7H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMOQWRZBKETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.
Formation of the Dimethylpyridinyl Group: The dimethylpyridinyl group is synthesized separately and then coupled with the chlorophenyl intermediate through a sulfanyl linkage.
Final Coupling: The final step involves coupling the cyano and dimethylpyridinyl intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the dimethylpyridinyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfanyl linkage may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyano and dimethylpyridinyl groups.
4-Chloroacetanilide: Another related compound with a simpler structure.
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the cyano and dimethylpyridinyl groups distinguishes it from simpler analogs, offering enhanced binding properties and chemical versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
